molecular formula C9H19N B7844672 Piperidine, 1-(2-methylpropyl)- CAS No. 10315-89-6

Piperidine, 1-(2-methylpropyl)-

Cat. No.: B7844672
CAS No.: 10315-89-6
M. Wt: 141.25 g/mol
InChI Key: BNBLWPUWMNURAX-UHFFFAOYSA-N
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Description

Piperidine, 1-(2-methylpropyl)-: is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by the presence of a 2-methylpropyl group attached to the nitrogen atom of the piperidine ring. Piperidine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and organic synthesis, due to their diverse biological activities and chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(2-methylpropyl)- can be achieved through several methods. One common approach involves the alkylation of piperidine with 2-methylpropyl halides under basic conditions. For example, piperidine can be reacted with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to yield the desired product .

Industrial Production Methods: Industrial production of Piperidine, 1-(2-methylpropyl)- typically involves large-scale alkylation reactions using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Piperidine, 1-(2-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry: Piperidine, 1-(2-methylpropyl)- is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals. Its reactivity and ability to form stable intermediates make it valuable in synthetic chemistry .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Piperidine derivatives have shown activity against various diseases, including cancer, inflammation, and neurological disorders .

Industry: In the industrial sector, Piperidine, 1-(2-methylpropyl)- is used in the production of agrochemicals, polymers, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of Piperidine, 1-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate neurotransmitter receptors and enzymes, leading to their effects on the central nervous system. Additionally, these compounds can inhibit certain enzymes involved in inflammatory pathways, contributing to their anti-inflammatory properties .

Comparison with Similar Compounds

Uniqueness: Piperidine, 1-(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-methylpropyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

1-(2-methylpropyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-9(2)8-10-6-4-3-5-7-10/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBLWPUWMNURAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145674
Record name Piperidine, 1-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10315-89-6
Record name Piperidine, 1-(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010315896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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